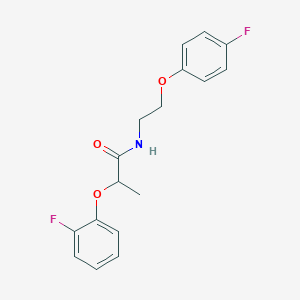

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide

Description

2-(2-Fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide is a fluorinated propanamide derivative characterized by dual aromatic fluorophenoxy substituents. The compound features a central propanamide backbone, with a 2-fluorophenoxy group attached to the carbonyl-adjacent carbon and a 4-fluorophenoxyethylamine moiety as the N-substituent.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3/c1-12(23-16-5-3-2-4-15(16)19)17(21)20-10-11-22-14-8-6-13(18)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLOMDFRTPAIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide typically involves the reaction of 2-fluorophenol with 2-bromoethylamine to form an intermediate, which is then reacted with 4-fluorophenol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or sodium ethoxide.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analogs share the propanamide core but differ in substituent groups, influencing their physicochemical and biological properties. Key comparisons include:

Key Observations:

- Lipophilicity: The target compound’s dual fluorophenoxy groups increase lipophilicity compared to analogs with single aromatic rings or polar substituents (e.g., hydroxyl or morpholine groups) .

- Synthetic Complexity: The morpholine-containing analog requires stereospecific synthesis, whereas the target compound’s synthesis likely follows standard DCC-mediated amidation, similar to methods described for carbazole- and indole-derived propanamides .

Biological Activity

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide, identified by CAS number 1105209-47-9, is a synthetic organic compound notable for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features two fluorophenoxy groups, which significantly influence its chemical properties and biological interactions. The presence of fluorine atoms enhances lipophilicity and binding affinity to biological targets.

The biological activity of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide is primarily attributed to its interaction with specific enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism.

- Receptor Modulation: It may interact with various receptors, altering signaling pathways that regulate cell growth and differentiation.

Biological Activity Data

Research has demonstrated several biological activities associated with this compound:

Case Studies

-

Anticancer Activity:

In a study involving LNCaP prostate cancer cells, 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide demonstrated a dose-dependent reduction in cell viability. The compound's IC50 value was determined to be approximately 15 µM, indicating its potency as an anticancer agent. -

Anti-inflammatory Effects:

Another investigation assessed the compound's ability to modulate inflammatory responses in macrophages. Treatment with the compound resulted in a significant decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory drug candidate.

Pharmacokinetics

The pharmacokinetic profile of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide indicates:

- Absorption: Likely well-absorbed due to its lipophilic nature.

- Distribution: Predicted to distribute widely in tissues due to high lipophilicity.

- Metabolism: Metabolized primarily through phase I reactions involving cytochrome P450 enzymes.

- Excretion: Primarily excreted via urine after conjugation with glucuronic acid.

Applications

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development: Investigated for use in developing new anti-cancer and anti-inflammatory drugs.

- Agricultural Chemistry: Potential applications as a herbicide due to its structural similarity to known auxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.